molecular formula C10H14N2 B2677208 (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine CAS No. 933700-69-7

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine

Cat. No.: B2677208
CAS No.: 933700-69-7
M. Wt: 162.236
InChI Key: CLEVAQJKPQTDMI-UHFFFAOYSA-N
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Description

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom in its structure

Preparation Methods

The synthesis of (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amine.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces secondary or tertiary amines.

Mechanism of Action

The mechanism of action of (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2-methyl-1,3-dihydroisoindol-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12-7-8-4-2-3-5-9(8)10(12)6-11/h2-5,10H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVAQJKPQTDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933700-69-7
Record name (2-methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine
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